4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is a chemical compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential applications in drug development and as a building block for synthesizing more complex molecules.
The synthesis of 4-(1H-pyrazol-4-yl)benzaldehyde typically involves several methods, including:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. Various catalysts may be used to enhance reaction rates and selectivity .
The molecular formula of 4-(1H-pyrazol-4-yl)benzaldehyde is C10H8N2O, with a molecular weight of approximately 172.18 g/mol. The structure features a benzaldehyde group (–CHO) attached to a pyrazole ring, which consists of five membered nitrogen-containing heterocycles.
4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating properties of the pyrazole ring .
The mechanism of action for compounds containing pyrazole scaffolds often involves interaction with biological targets, such as enzymes or receptors.
Predicted pharmacokinetic properties suggest good bioavailability due to favorable solubility and permeability characteristics .
The compound's physical properties may vary based on purity and crystallization conditions .
The synthesis of 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride typically follows convergent routes combining pyrazole and benzaldehyde precursors. Two principal pathways dominate:
Table 1: Comparative Analysis of Synthetic Pathways
Method | Reagents | Yield (%) | Key Limitation |
---|---|---|---|
SNAr | K₂CO₃/DMF, 100°C | 60 | Hydrolysis side products |
Suzuki-Miyaura | Pd(dppf)Cl₂, dioxane/K₃PO₄, 80°C | 88 | Boronate instability |
Vilsmeier-Haack | POCl₃/DMF, 0°C → RT | 75 | Requires cryogenic conditions |
Post-coupling, the free base undergoes hydrochloride salt formation in anhydrous ethyl acetate under HCl(g) saturation. Critical intermediates include 4-(1H-pyrazol-4-yl)benzaldehyde (CAS 1017794-45-4), confirmed via LC-MS ([M+H⁺] = 173.08) [5] [6].
Transition metal catalysis enhances coupling efficiency and regioselectivity:
Solvent polarity significantly influences catalytic cycles. DMSO enhances Pd catalyst stability but promotes aldehyde oxidation, while DMF balances reactivity and selectivity [9].
Table 2: Catalytic System Performance
Catalyst System | Ligand | Optimal Solvent | Conversion (%) |
---|---|---|---|
Pd(OAc)₂ (0.5 mol%) | tBuBrettPhos | Toluene | 92 |
CuI (5 mol%) | 1,10-Phenanthroline | DMF | 78 |
Ru₃(CO)₁₂ (3 mol%) | NHC-diphosphine | Water/1,4-dioxane | 85 |
Salt formation proceeds via proton transfer kinetics:
Free base + HCl(g) → [Pyrazole-H⁺][Cl⁻]
The pyrazole nitrogen (pKa ∼ 2.5) protonates preferentially over the aldehyde group. FTIR analysis confirms salt formation through C=O stretch shift (1705 → 1690 cm⁻¹) and N⁺-H broadband emergence (2700–2250 cm⁻¹). Counterion exchange (e.g., HCl vs. H₂SO₄) impacts crystal morphology: HCl yields monoclinic crystals with superior filtration properties [6] [9].
Table 3: Counterion Effects on Salt Properties
Acid Used | Crystal Habit | Hygroscopicity | Yield (%) |
---|---|---|---|
HCl (g) | Needles | Low | 95 |
H₂SO₄ | Plates | High | 80 |
Methanesulfonic | Agglomerates | Moderate | 87 |
Reaction efficiency depends critically on solvent polarity and thermal control:
Temperature studies reveal an Arrhenius-type relationship:
Table 4: Solvent/Temperature Optimization Matrix
Stage | Optimal Solvent | Temperature (°C) | Yield Gain vs. Baseline |
---|---|---|---|
Suzuki Coupling | EtOH/H₂O (4:1) | 70 | +22% |
SNAr | Anhydrous DMF | 100 | +8% |
Salt Crystallization | Ethyl acetate | −10 to 0 | +15% (purity) |
Batch process limitations include:
Flow chemistry solutions mitigate these issues:
Table 5: Batch vs. Flow Process Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 16 hours | 2 hours | 8× faster |
Yield Consistency | 80–88% | 94–96% | +8% absolute |
Purity | 97% | 99.5% | Reduced workup needs |
Thermal Control | Jacketed vessel | Inline heat exchanger | ΔT ±0.5°C |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0